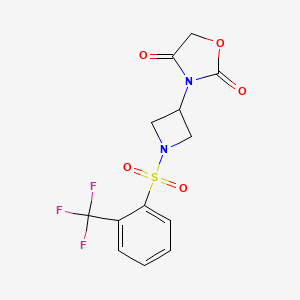![molecular formula C15H20N4O3 B3020131 5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-31-2](/img/structure/B3020131.png)
5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is characterized by two fused pyrimidine rings, making it a type of bicyclic [6 + 6] system . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are significant in its chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound include a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Aplicaciones Científicas De Investigación
Antiviral Activity
Pyrido[2,3-d]pyrimidine derivatives have attracted attention due to their antiviral potential. These compounds may inhibit viral replication and prevent the spread of infections. Researchers have evaluated the antiviral activity of similar compounds, and some have shown substantial efficacy against specific viruses . Further studies could explore the specific mechanisms of action and optimize their antiviral properties.
Antioxidant Properties
Antioxidants play a crucial role in maintaining cellular health by scavenging reactive oxygen species (ROS). Pyrimidine-based derivatives, including thieno[2,3-d]pyrimidines, exhibit antioxidant properties. These compounds may help prevent oxidative damage associated with aging, autoimmune diseases, and cardiovascular conditions . Investigating their antioxidant mechanisms and potential therapeutic applications is essential.
Antibacterial Agents
Thieno[2,3-d]pyrimidines have demonstrated antibacterial activity against various strains. Researchers have explored their effectiveness in inhibiting bacterial growth and biofilm formation . Investigating structure-activity relationships and optimizing their antibacterial properties could lead to novel therapeutic agents.
Anti-Inflammatory Compounds
Certain pyrimidine derivatives, including thieno[2,3-d]pyrimidines, exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and reduce tissue damage. Understanding their interactions with inflammatory mediators and exploring their potential clinical applications is crucial .
Anticancer Potential
While not explicitly studied for the mentioned compound, pyrido[2,3-d]pyrimidines have shown promise as anticancer agents. Researchers have evaluated their cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy . Investigating their specific targets and mechanisms of action could lead to novel chemotherapeutic strategies.
Herbicidal Properties
Thieno[2,3-d]pyrimidines have been explored as herbicides. These compounds may selectively inhibit plant growth, making them valuable for weed control in agriculture . Further research could optimize their herbicidal activity and minimize environmental impact.
Plant Growth Regulators
Similar to herbicidal properties, pyrimidine derivatives have been investigated as plant growth regulators. These compounds may influence plant growth, development, and stress responses . Understanding their effects on specific plant pathways and crops could have agricultural applications.
Other Potential Applications
Beyond the mentioned fields, researchers continue to explore novel applications for pyrido[2,3-d]pyrimidines. These may include neuroprotective effects, cardiovascular applications, and more. Investigating their interactions with specific biological targets and pathways remains an exciting avenue for future research.
- Synthesis, cytotoxicity, and toxicity of thieno[2,3-d]pyrimidine derivatives .
- Synthesis of new pyrido[2,3-d]pyrimidin-5-one .
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
- Structure and properties of 4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine .
Propiedades
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-9-7-19(8-10(2)22-9)11-5-6-16-13-12(11)14(20)18(4)15(21)17(13)3/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSXQVCVDGITFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3020049.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020052.png)

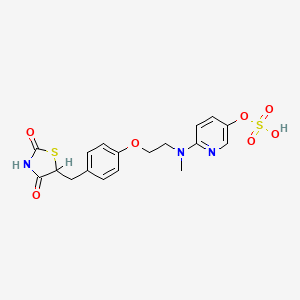
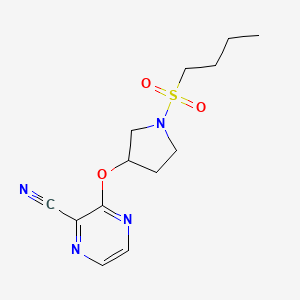
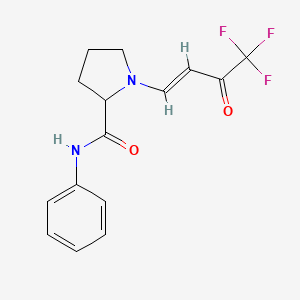

![3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine](/img/structure/B3020063.png)
![4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020065.png)
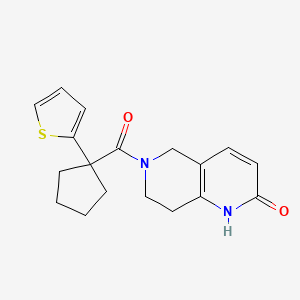
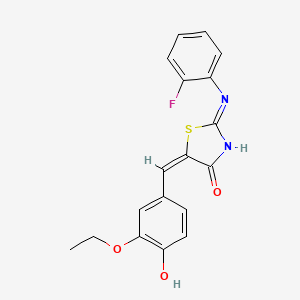
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)
